(2R)-2,3-dimethylbutanoic acid
CAS No.: 27855-05-6
Cat. No.: VC21156738
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 27855-05-6 |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| IUPAC Name | (2R)-2,3-dimethylbutanoic acid |
| Standard InChI | InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 |
| Standard InChI Key | XFOASZQZPWEJAA-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](C(C)C)C(=O)O |
| SMILES | CC(C)C(C)C(=O)O |
| Canonical SMILES | CC(C)C(C)C(=O)O |
| Boiling Point | 191.7 °C |
| Melting Point | -1.5 °C |
Introduction
Chemical Identity and Structure
(2R)-2,3-dimethylbutanoic acid, also known as (R)-2,3-dimethylbutyric acid, is characterized by the presence of two methyl groups strategically positioned at the second and third carbon atoms of a butanoic acid chain . This arrangement creates a chiral center at the second carbon atom, with the specific (R)-configuration determining its three-dimensional structure. The compound is an enantiomer of (S)-2,3-dimethylbutyric acid, possessing identical physical properties but different spatial arrangements .
Structural Representations
The structural identity of (2R)-2,3-dimethylbutanoic acid can be represented through various chemical notations as outlined in Table 1:
| Parameter | Value |
|---|---|
| Molecular Formula | C6H12O2 |
| Molecular Weight | 116.16 g/mol |
| CAS Number | 27855-05-6 |
| Standard InChI | InChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)/t5-/m1/s1 |
| Standard InChIKey | XFOASZQZPWEJAA-RXMQYKEDSA-N |
| Isomeric SMILES | CC@HC(=O)O |
| Canonical SMILES | CC(C)C(C)C(=O)O |
Table 1: Chemical identifiers and structural representations of (2R)-2,3-dimethylbutanoic acid
Physical and Chemical Properties
Understanding the physical and chemical properties of (2R)-2,3-dimethylbutanoic acid is essential for predicting its behavior in various chemical reactions and applications.
Physical Properties
The compound exhibits the following physical characteristics:
| Property | Value |
|---|---|
| Physical State | Liquid at room temperature |
| Boiling Point | 191.7 °C |
| Melting Point | -1.5 °C |
| Density | Similar to analogous carboxylic acids (~0.93 g/mL) |
Table 2: Physical properties of (2R)-2,3-dimethylbutanoic acid
Chemical Properties
As a carboxylic acid, (2R)-2,3-dimethylbutanoic acid possesses typical acidic properties due to the presence of the carboxyl group (-COOH). This functional group can participate in acid-base reactions, forming corresponding salts with bases. The compound's chirality significantly influences its reactivity and stereoselectivity in various chemical transformations .
Stereochemistry
Configurational Analysis
The stereochemistry of (2R)-2,3-dimethylbutanoic acid is defined by the (R)-configuration at the second carbon atom. According to the Cahn-Ingold-Prelog priority rules, the (R)-designation indicates a specific spatial arrangement of the substituents around this chiral center. This stereochemical configuration distinguishes it from its enantiomer, (S)-2,3-dimethylbutanoic acid .
Enantiomeric Relationships
The relationship between (2R)-2,3-dimethylbutanoic acid and its enantiomer, (S)-2,3-dimethylbutanoic acid, represents a classical example of chirality in organic chemistry. While these enantiomers share identical physical properties, they differ in their biological activities and interactions with other chiral molecules, including enzymes and receptors .
Synthetic Methodologies
Several approaches have been developed for the synthesis of (2R)-2,3-dimethylbutanoic acid, each with its advantages and limitations.
Asymmetric Synthesis
The preparation of (2R)-2,3-dimethylbutanoic acid often involves asymmetric synthesis techniques to ensure high enantiomeric purity. These methods typically employ chiral catalysts or auxiliaries to control the stereoselectivity of key reactions. One approach involves the oxidation of (2R)-2,3-dimethylbutan-1-ol using appropriate oxidizing agents under controlled conditions.
Chiral Resolution
Another strategy involves the synthesis of racemic 2,3-dimethylbutanoic acid followed by resolution of the enantiomers using chiral separation techniques. This may include enzymatic resolution or chromatographic methods using chiral stationary phases .
Chemical Reactivity
Typical Reactions
(2R)-2,3-dimethylbutanoic acid participates in various chemical reactions characteristic of carboxylic acids:
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | Alcohols, acid catalyst | Corresponding esters |
| Reduction | LiAlH4 or similar reducing agents | (2R)-2,3-dimethylbutan-1-ol |
| Amidation | Amines, coupling agents | Amides |
| Decarboxylation | Heat, catalysts | 2,3-dimethylbutane derivatives |
Table 3: Common reactions of (2R)-2,3-dimethylbutanoic acid
Oxidation-Reduction Behavior
As noted in the oxidation of (2R)-2,3-dimethylbutan-1-ol to form (2R)-2,3-dimethylbutanoic acid, the interconversion between these compounds represents an important aspect of their chemistry. The reduction process can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.
Analytical Methods
Various analytical techniques are employed for the identification, quantification, and characterization of (2R)-2,3-dimethylbutanoic acid:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on the structural features of the compound, particularly regarding the stereochemical configuration. Infrared (IR) spectroscopy can confirm the presence of the carboxyl group through characteristic absorption bands .
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with chiral stationary phases is particularly useful for assessing the enantiomeric purity of (2R)-2,3-dimethylbutanoic acid. Gas Chromatography (GC) may also be employed for analysis, especially when derivatized to improve volatility .
Applications
Research and Development
(2R)-2,3-dimethylbutanoic acid serves as a valuable chiral building block in the synthesis of complex organic molecules, particularly in pharmaceutical research. Its specific stereochemistry makes it useful for asymmetric synthesis and studies involving stereochemical control.
Comparative Analysis
Relationship to Similar Compounds
A comparative analysis of (2R)-2,3-dimethylbutanoic acid with structurally related compounds provides insights into structure-property relationships:
| Compound | Structural Difference | Notable Distinctions |
|---|---|---|
| (S)-2,3-dimethylbutanoic acid | Enantiomer (opposite stereochemistry) | Different biological activity |
| 2,3-dimethylbutanoic acid (racemic) | Mixture of R and S enantiomers | Non-stereoselective properties |
| (R)-2-amino-2,3-dimethylbutanoic acid | Contains amino group at C2 | Different chemical reactivity |
| 2-methylbutanoic acid | Lacks methyl group at C3 | Simpler structure, different properties |
Table 4: Comparison of (2R)-2,3-dimethylbutanoic acid with related compounds
Solution Preparation
For research applications requiring solutions of (2R)-2,3-dimethylbutanoic acid, the following calculations may be useful:
| Concentration | Amount of Compound | Volume of Solvent |
|---|---|---|
| 1 mM | 0.11616 mg | 1 mL |
| 5 mM | 0.5808 mg | 1 mL |
| 10 mM | 1.1616 mg | 1 mL |
Table 5: Solution preparation guidelines for (2R)-2,3-dimethylbutanoic acid
Research Directions
Current Research Status
Future Prospects
Potential research directions may include:
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Development of improved synthetic methods for obtaining high enantiomeric purity
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Investigation of its biological activities and potential pharmaceutical applications
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Exploration of its utility as a chiral auxiliary or catalyst in asymmetric synthesis
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Studies on its coordination chemistry with various metal ions
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